2-Acetyl-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-2H-indazole is a heterocyclic organic compound with a molecular formula of C9H8N2O. This compound has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Mechanism Of Action
The mechanism of action of 2-Acetyl-2H-indazole varies depending on its application. In medicinal chemistry, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. In material science, this compound has been shown to exhibit fluorescence properties due to its electron-rich aromatic structure. In organic synthesis, this compound has been shown to act as a nucleophile in various reactions such as the Michael addition reaction and the Mannich reaction.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Acetyl-2H-indazole vary depending on its application. In medicinal chemistry, this compound has been shown to exhibit cytotoxicity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. In material science, this compound has been shown to exhibit fluorescence properties with a maximum emission wavelength of 400 nm. In organic synthesis, this compound has been shown to act as a versatile building block for the synthesis of various organic compounds.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Acetyl-2H-indazole in lab experiments include its versatility as a building block for the synthesis of various organic compounds, its potential as a fluorescent probe and a photocatalyst, and its potential as an anticancer agent, an anti-inflammatory agent, and an antiviral agent. The limitations of using 2-Acetyl-2H-indazole in lab experiments include its potential toxicity and its limited solubility in water.
Future Directions
For the research on 2-Acetyl-2H-indazole include the investigation of its potential as a fluorescent probe for biological imaging, the investigation of its potential as a photocatalyst for organic synthesis, and the investigation of its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and viral infections. Additionally, the development of new synthesis methods for this compound and its derivatives may also be of interest for future research.
Scientific Research Applications
2-Acetyl-2H-indazole has been the subject of scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, an anti-inflammatory agent, and an antiviral agent. In material science, this compound has been investigated for its potential as a fluorescent probe and a photocatalyst. In organic synthesis, this compound has been investigated for its potential as a building block for the synthesis of various organic compounds.
properties
CAS RN |
13436-50-5 |
---|---|
Product Name |
2-Acetyl-2H-indazole |
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-indazol-2-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-6-8-4-2-3-5-9(8)10-11/h2-6H,1H3 |
InChI Key |
YPSMXSXOHKSUNM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=C2C=CC=CC2=N1 |
Canonical SMILES |
CC(=O)N1C=C2C=CC=CC2=N1 |
synonyms |
2H-Indazole, 2-acetyl- (6CI,7CI,8CI,9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.